molecular formula C28H35Br2N5O7 B1435301 (3,5-Dibromo-Tyr1)-Leu-Enkephalin CAS No. 72601-98-0

(3,5-Dibromo-Tyr1)-Leu-Enkephalin

Cat. No. B1435301
CAS RN: 72601-98-0
M. Wt: 713.4 g/mol
InChI Key: RHBCIUIAEWGNRQ-FKBYEOEOSA-N
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Description

(3,5-Dibromo-Tyr1)-Leu-Enkephalin (3,5-DBT-Leu-Enkephalin) is an opioid peptide derived from the endogenous opioid peptide leu-enkephalin and is a promising candidate for the development of new opioid drugs. It is composed of three amino acids, tyrosine, leucine, and enkephalin, and has been modified with a bromine atom at the 3rd and 5th positions of the tyrosine residue. This modification results in a higher affinity for opioid receptors and a decreased rate of degradation, making 3,5-DBT-Leu-Enkephalin a promising candidate for drug development.

Scientific Research Applications

Systemic Delivery and Absorption

Research on enkephalins, such as Leu-enkephalin, has demonstrated their potential therapeutic benefits due to their analgesic actions. A study found that enkephalins could be effectively absorbed systemically through the eyes without the need for a surfactant as an absorption enhancer, suggesting a novel delivery route for peptide-based drugs like (3,5-Dibromo-Tyr1)-Leu-Enkephalin (Chiou, Chuang, & Chang, 1988).

Cardiovascular Effects

Enkephalins, including Leu-enkephalin, have been studied for their cardiovascular effects. Administration of these peptides has been shown to produce blood pressure increases, suggesting a potential area of research for (3,5-Dibromo-Tyr1)-Leu-Enkephalin in understanding and possibly managing cardiovascular conditions (Schaz et al., 1980).

Role in Pain Regulation

Leu-enkephalin-like substances have been measured in the cerebrospinal fluid of patients suffering from pain, indicating that enkephalins play a significant role in the regulation of pain sensitivity. This highlights the therapeutic potential of enkephalin analogs like (3,5-Dibromo-Tyr1)-Leu-Enkephalin in pain management (Hasumi et al., 1989).

Antinociceptive Modulation

Studies on the modulation of morphine antinociception by enkephalins demonstrate their ability to enhance the pain-relieving effects of morphine, suggesting a synergistic interaction. This points to the potential use of (3,5-Dibromo-Tyr1)-Leu-Enkephalin in enhancing opioid analgesia or possibly reducing the required doses of opioids, thereby minimizing side effects (Porreca, Jiang, & Tallarida, 1990).

Drug Delivery Systems

Research on the delivery of enkephalin analogs like Dalargin across the blood-brain barrier using nanoparticles suggests innovative methods to enhance the bioavailability and therapeutic efficacy of peptide drugs, including potentially (3,5-Dibromo-Tyr1)-Leu-Enkephalin (Schroeder, Sommerfeld, & Sabel, 1998).

Safety And Hazards

The safety and hazards associated with compounds similar to “(3,5-Dibromo-Tyr1)-Leu-Enkephalin” are not detailed in the search results .

Future Directions

The future directions for research and development involving “(3,5-Dibromo-Tyr1)-Leu-Enkephalin” are not provided in the search results .

properties

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H35Br2N5O7/c1-15(2)8-22(28(41)42)35-27(40)21(12-16-6-4-3-5-7-16)34-24(37)14-32-23(36)13-33-26(39)20(31)11-17-9-18(29)25(38)19(30)10-17/h3-7,9-10,15,20-22,38H,8,11-14,31H2,1-2H3,(H,32,36)(H,33,39)(H,34,37)(H,35,40)(H,41,42)/t20-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHBCIUIAEWGNRQ-FKBYEOEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC(=C(C(=C2)Br)O)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC(=C(C(=C2)Br)O)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35Br2N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

713.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,5-Dibromo-Tyr1)-Leu-Enkephalin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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